molecular formula C15H17F3N4O2S B10956255 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine

Cat. No.: B10956255
M. Wt: 374.4 g/mol
InChI Key: NGYUZBPHIQECHQ-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine is a complex organic compound with a molecular formula of C16H19F3N4O2S. This compound features a pyrazole ring substituted with a difluoromethyl group and a sulfonyl group, which is further connected to a piperazine ring substituted with a fluorobenzyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrazole Ring:

    Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chloride in the presence of a base to form the sulfonyl-pyrazole intermediate.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately by reacting ethylenediamine with a suitable alkylating agent.

    Coupling Reaction: The final step involves coupling the sulfonyl-pyrazole intermediate with the fluorobenzyl-substituted piperazine under suitable conditions to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where nucleophiles can replace the fluorine atom.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the interactions of pyrazole-containing compounds with biological targets.

    Medicine: The compound has potential therapeutic applications due to its unique structure, which may interact with specific enzymes or receptors in the body.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the sulfonyl group play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17F3N4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C15H17F3N4O2S/c16-13-3-1-12(2-4-13)10-20-5-7-21(8-6-20)25(23,24)14-9-19-22(11-14)15(17)18/h1-4,9,11,15H,5-8,10H2

InChI Key

NGYUZBPHIQECHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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